6-Amino-2-methoxypyridine-3-boronic acid
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Overview
Description
6-Amino-2-methoxypyridine-3-boronic acid is a boronic acid derivative with the molecular formula C6H9BN2O3. It is a white crystalline powder that is soluble in water and common organic solvents. This compound is an important intermediate in the synthesis of several biologically active compounds, such as pharmaceuticals, agrochemicals, and functional materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Amino-2-methoxypyridine-3-boronic acid can be synthesized through several methods, including the Suzuki-Miyaura coupling, amide coupling, and Boc protection-deprotection. The Suzuki-Miyaura coupling is one of the most widely used methods for the synthesis of this compound. This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Suzuki-Miyaura coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of efficient catalysts and reaction conditions is crucial for the industrial production of this compound .
Chemical Reactions Analysis
Types of Reactions
6-Amino-2-methoxypyridine-3-boronic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: It can undergo substitution reactions where the amino or methoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield pyridine derivatives, while substitution reactions can produce a variety of substituted pyridine compounds .
Scientific Research Applications
6-Amino-2-methoxypyridine-3-boronic acid has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is used in the development of biologically active molecules and as a tool in biochemical studies.
Medicine: It is an important intermediate in the synthesis of pharmaceuticals, including drugs for treating various diseases.
Industry: This compound is used in the production of agrochemicals and functional materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 6-Amino-2-methoxypyridine-3-boronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The amino and methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties .
Comparison with Similar Compounds
Similar Compounds
2-Methoxypyridine-3-boronic acid: Similar in structure but lacks the amino group.
6-Methoxy-3-pyridinylboronic acid: Similar but with different substitution patterns on the pyridine ring.
Uniqueness
6-Amino-2-methoxypyridine-3-boronic acid is unique due to the presence of both amino and methoxy groups on the pyridine ring, which provides distinct reactivity and binding properties compared to other similar compounds. This makes it particularly useful in the synthesis of complex organic molecules and biologically active compounds .
Properties
IUPAC Name |
(6-amino-2-methoxypyridin-3-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BN2O3/c1-12-6-4(7(10)11)2-3-5(8)9-6/h2-3,10-11H,1H3,(H2,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJQSICNHNLNERT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=C(C=C1)N)OC)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.96 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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